molecular formula C4H7O3- B1240474 (S)-2-hydroxybutyrate

(S)-2-hydroxybutyrate

Cat. No.: B1240474
M. Wt: 103.1 g/mol
InChI Key: AFENDNXGAFYKQO-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxybutyrate is a hydroxy monocarboxylic acid anion that is the conjugate base of (S)-2-hydroxybutyric acid, obtained by decarboxylation of the carboxy group. It is a conjugate base of a (S)-2-hydroxybutyric acid.

Scientific Research Applications

Biomedical Applications and Biomaterials

(S)-2-hydroxybutyrate and its related compounds, such as Poly(hydroxybutyrate) (PHB), have shown significant potential in the field of biomedicine, specifically in drug delivery, tissue engineering, and as biomaterials for medical devices. PHB and its blends, when chemically modified, exhibit enhanced properties like surface reactivity, amphiphilicity, controlled degradation, and mechanical strength. These properties make them promising candidates for various biomedical applications, including drug delivery systems and scaffolds for tissue regeneration (Raza, Khalil, & Abid, 2020). Similarly, PHB's biodegradability and potential in biomedicine, especially in drug delivery and tissue engineering, have been a focus of comprehensive studies (Artsis et al., 2010).

Properties

Molecular Formula

C4H7O3-

Molecular Weight

103.1 g/mol

IUPAC Name

(2S)-2-hydroxybutanoate

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m0/s1

InChI Key

AFENDNXGAFYKQO-VKHMYHEASA-M

Isomeric SMILES

CC[C@@H](C(=O)[O-])O

SMILES

CCC(C(=O)[O-])O

Canonical SMILES

CCC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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